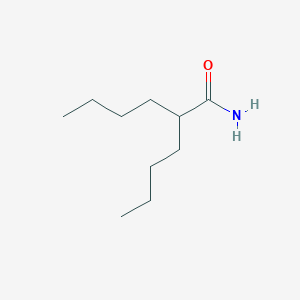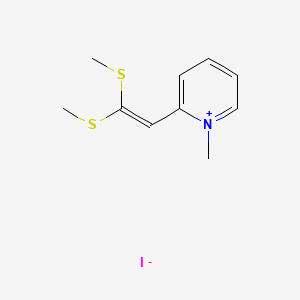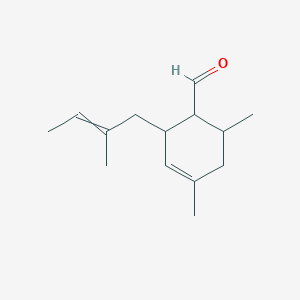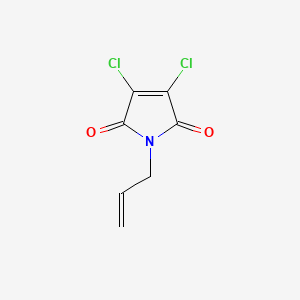
6-(Chloromethylidene)cyclodecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethylidene)cyclodecan-1-one is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by a chloromethylidene group attached to the sixth carbon of a cyclodecanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethylidene)cyclodecan-1-one typically involves the chlorination of cyclodecanone. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethylidene)cyclodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclodecanone or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclodecanones, carboxylic acids, and reduced cyclodecanones, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethylidene)cyclodecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Chloromethylidene)cyclodecan-1-one involves its interaction with various molecular targets. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclodecanone: A simpler analog without the chloromethylidene group.
6-(Bromomethylidene)cyclodecan-1-one: Similar structure but with a bromine atom instead of chlorine.
6-(Hydroxymethylidene)cyclodecan-1-one: Contains a hydroxyl group instead of chlorine.
Uniqueness
6-(Chloromethylidene)cyclodecan-1-one is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying chemical and biological interactions.
Eigenschaften
CAS-Nummer |
55794-25-7 |
|---|---|
Molekularformel |
C11H17ClO |
Molekulargewicht |
200.70 g/mol |
IUPAC-Name |
6-(chloromethylidene)cyclodecan-1-one |
InChI |
InChI=1S/C11H17ClO/c12-9-10-5-1-3-7-11(13)8-4-2-6-10/h9H,1-8H2 |
InChI-Schlüssel |
RTSVQTCLVFDVII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)CCCCC(=CCl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
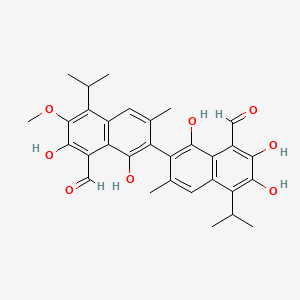

![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
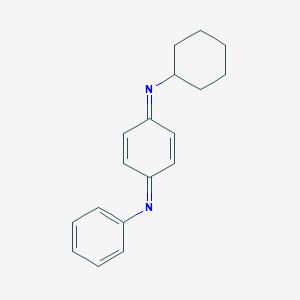
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)
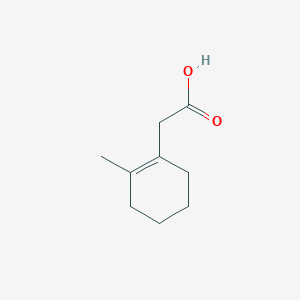
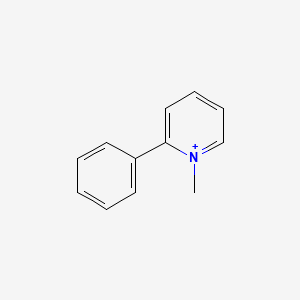
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

